1-Isopropyl-2-oxopyrrolidine-3-sulfonamide
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Overview
Description
1-Isopropyl-2-oxopyrrolidine-3-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a sulfonamide group, which is known for its antibacterial properties .
Preparation Methods
The synthesis of 1-Isopropyl-2-oxopyrrolidine-3-sulfonamide typically involves the functionalization of preformed pyrrolidine rings. One common method includes the reaction of 1-isopropyl-2-oxopyrrolidine with sulfonamide reagents under specific conditions . Industrial production methods often involve multi-step synthesis processes that ensure high purity and yield of the final product .
Chemical Reactions Analysis
1-Isopropyl-2-oxopyrrolidine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
1-Isopropyl-2-oxopyrrolidine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new antibiotics.
Industry: The compound is used in the production of various chemical intermediates and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of 1-Isopropyl-2-oxopyrrolidine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication . The pyrrolidine ring contributes to the compound’s binding affinity and specificity towards its target enzymes .
Comparison with Similar Compounds
1-Isopropyl-2-oxopyrrolidine-3-sulfonamide can be compared with other sulfonamide derivatives such as:
1-Methyl-2-oxopyrrolidine-3-sulfonamide: Similar in structure but with a methyl group instead of an isopropyl group.
Sulfonimidates: These compounds have a similar sulfonamide group but differ in their overall structure and applications.
The uniqueness of this compound lies in its specific structural features that confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C7H14N2O3S |
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Molecular Weight |
206.27 g/mol |
IUPAC Name |
2-oxo-1-propan-2-ylpyrrolidine-3-sulfonamide |
InChI |
InChI=1S/C7H14N2O3S/c1-5(2)9-4-3-6(7(9)10)13(8,11)12/h5-6H,3-4H2,1-2H3,(H2,8,11,12) |
InChI Key |
IKQPPLWTPWBCAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(C1=O)S(=O)(=O)N |
Origin of Product |
United States |
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